1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea is a complex organic compound that features a chlorophenyl group, a hydroxy-tetrahydrobenzothiophene group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the chlorophenyl intermediate.
Synthesis of the Tetrahydrobenzothiophene Intermediate: The tetrahydrobenzothiophene moiety is synthesized through a cyclization reaction involving a thiol and a suitable diene.
Coupling Reaction: The chlorophenyl intermediate and the tetrahydrobenzothiophene intermediate are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂/FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific pathways and targets depend on the biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]urea: Similar structure but lacks the tetrahydrobenzothiophene moiety.
1-[(4-Chlorophenyl)methyl]-3-[(4-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea is unique due to the presence of both the chlorophenyl and tetrahydrobenzothiophene moieties, which may confer distinct biological and chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19ClN2O2S |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]urea |
InChI |
InChI=1S/C17H19ClN2O2S/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21) |
InChI Key |
KHWHNQHBHWIPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.